molecular formula C7H3BrF4 B2937595 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene CAS No. 1672663-79-4

2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene

Cat. No.: B2937595
CAS No.: 1672663-79-4
M. Wt: 242.999
InChI Key: KPKMEVLHDAVNLN-UHFFFAOYSA-N
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Description

2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene can be achieved through several methods. One common approach involves the bromination of 3-(difluoromethyl)-1,4-difluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to participate in electrophilic aromatic substitution reactions. These interactions can lead to the formation of covalent bonds with target molecules, altering their chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in various chemical transformations .

Properties

IUPAC Name

2-bromo-3-(difluoromethyl)-1,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKMEVLHDAVNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(F)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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